- Azodicarboxylic acid bis(2-alkoxyethyl) ester compounds and the manufacturing methods therefor, Japan, , ,

Cas no 940868-64-4 (2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate)

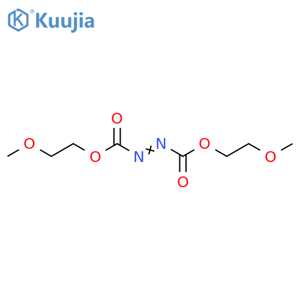

940868-64-4 structure

Product Name:2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate

CAS No:940868-64-4

Molecular Formula:C8H14N2O6

Molecular Weight:234.206562519073

CID:803381

PubChem ID:329762905

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Properties

Names and Identifiers

-

- Bis(2-methoxyethyl) diazene-1,2-dicarboxylate

- 1,2-Diazenedicarboxylicacid, 1,2-bis(2-methoxyethyl) ester

- Di-2-methoxyethyl azodicarboxylate

- Azodicarboxylic acid bis(2-methoxyethyl ester)

- DMEAD

- PubChem23469

- ST24046164

- 1,2-Bis(2-methoxyethyl) 1,2-diazenedicarboxylate (ACI)

- Azodicarboxylic acid bis(2-methoxyethyl) ester

- Azodicarboxylic acid di(2-methoxyethyl) ester

- Bis(2-methoxyethyl) azodicarboxylate

- 2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate

-

- InChIKey: PGHKJMVOHWKSLJ-UHFFFAOYSA-N

- Inchi: 1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3

- SMILES: O=C(OCCOC)N=NC(OCCOC)=O

Computed Properties

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 6

- Rotatable Bond Count: 8

- Heavy Atom Count: 16

- Complexity: 219

- Topological Polar Surface Area: 95.8

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P003PRF-1g |

Di-2-Methoxyethyl azodicarboxylate |

940868-64-4 | ≥97.0% | 1g |

$101.00 | ||

| A2B Chem LLC | AB72555-1g |

Di-2-Methoxyethyl azodicarboxylate |

940868-64-4 | 95% | 1g |

$372.00 | 2024-04-19 | |

| Aaron | AR003PZR-100mg |

Di-2-Methoxyethyl Azodicarboxylate |

940868-64-4 | 94% | 100mg |

$5.00 | 2025-02-26 | |

| Chemenu | CM327283-5g |

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |

940868-64-4 | 95%+ | 5g |

$221 | ||

| eNovation Chemicals LLC | D381333-10g |

Di-2-methoxyethyl azodicarboxylate |

940868-64-4 | >95% | 10g |

$645 | 2022-04-25 | |

| TRC | D483580-250mg |

Di-2-methoxyethyl Azodicarboxylate |

940868-64-4 | 250mg |

$ 50.00 | 2022-06-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0118-250MG |

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |

940868-64-4 | 95% | 250MG |

¥ 184.00 | 2023-04-12 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305011-250mg |

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate |

940868-64-4 | 95% | 250mg |

¥184.90 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069360-100mg |

Bis(2-methoxyethyl) diazene-1,2-dicarboxylate |

940868-64-4 | 97% | 100mg |

¥39.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B54930-1g |

Bis(2-methoxyethyl) diazene-1,2-dicarboxylate |

940868-64-4 | 95% | 1g |

¥398.0 |

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Sodium carbonate , Bromine Solvents: Dichloromethane ; < 15 °C; 0.5 h, < 15 °C

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Pyridine , N-Bromosuccinimide Solvents: Toluene ; 2 h, 20 °C

Reference

- Preparation of azodicarboxylic acid bis(2-alkoxyethyl)ester and its intermediate and method for its preparation, Japan, , ,

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Pyridine , N-Bromosuccinimide Solvents: Toluene ; rt; 2 h, rt

Reference

- Di-2-methoxyethyl azodicarboxylate (DMEAD): an inexpensive and separation-friendly alternative reagent for the Mitsunobu reaction, Chemistry Letters, 2007, 36(4), 566-567

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Pyridine , N-Bromosuccinimide Solvents: Xylene ; 3 h, rt

Reference

- DMEAD: a new dialkyl azodicarboxylate for the Mitsunobu reaction, Tetrahedron, 2009, 65(31), 6109-6114

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Pyridine , N-Bromosuccinimide Solvents: Toluene ; 2 h, 20 °C

Reference

- Manufacture of azodicarboxylic diesters without separating or purifying hydrazinedicarboxylate intermediates, Japan, , ,

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Sodium bromide , Sulfuric acid , Sodium bromate Solvents: Pentane ; 4.2 h, 0 °C

Reference

- Preparation of azodicarboxylate esters by electrolysis of carbamate esters, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Oxygen Catalysts: Sodium nitrite , Tetrabutylammonium tribromide Solvents: 1,4-Dioxane ; 4 h, 50 °C

Reference

- Method for manufacturing an azo compound with high yield, Japan, , ,

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Oxygen , Copper bromide (CuBr2) Catalysts: Cerium ammonium nitrate Solvents: Acetic acid ; 4 h, 40 °C

Reference

- Manufacturing method of azo compound with good yield, Japan, , ,

Synthetic Circuit 9

Reaction Conditions

Reference

- Product class 6: aliphatic azo compounds, Science of Synthesis, 2010, 41, 459-506

Synthetic Circuit 10

Reaction Conditions

Reference

- Method for manufacturing of azo compounds by oxidative dehydrogenation of hydrazine derivatives, Japan, , ,

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Raw materials

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Preparation Products

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:940868-64-4)

MR./MRS.:A LA DING

Phone:

Email:anhua.mao@aladdin-e.com

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:940868-64-4)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

SHANG HAI JI XIANG Biotechnology Co., Ltd.

(CAS:940868-64-4)

MR./MRS.:ZHOU JING LI

Phone:

Email:1791635336@qq.com

2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate Related Literature

-

Nasser Iranpoor,Habib Firouzabadi,Dariush Khalili Org. Biomol. Chem. 2010 8 4436

-

2. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagentsDaisuke Hirose,Martin Gazvoda,Janez Ko?mrlj,Tsuyoshi Taniguchi Chem. Sci. 2016 7 5148

-

Cheng-Kun Lin,Wei Lee,Chun-Fu Wu,Fang-Yi Shih Org. Biomol. Chem. 2022 20 2217

-

Jared L. Freeman,Margaret A. Brimble,Daniel P. Furkert Org. Chem. Front. 2019 6 2954

-

Jian Lei,Huaxin Gao,Miaoling Huang,Xiao Liu,Yangfan Mao,Xiaolan Xie Chem. Commun. 2020 56 920

-

Atsushi Yoshida,Yasuo Hirooka,Yusuke Sugata,Mariko Nitta,Tamiko Manabe,Shunsuke Ido,Kouki Murakami,Repon Kumer Saha,Takashi Suzuki,Motohiro Ohshima,Akira Yoshida,Kunihiko Itoh,Kosuke Shimizu,Naoto Oku,Takumi Furuta,Tomohiro Asakawa,Toshiyuki Wakimoto,Toshiyuki Kan Chem. Commun. 2011 47 1794

-

S. Fletcher Org. Chem. Front. 2015 2 739

-

Anant S. Balijepalli,Aladin Hamoud,Mark W. Grinstaff Polym. Chem. 2020 11 1926

-

Anant S. Balijepalli,Aladin Hamoud,Mark W. Grinstaff Polym. Chem. 2020 11 1926

-

Aaran J. Flynn,Alan Ford,Anita R. Maguire Org. Biomol. Chem. 2020 18 2549

940868-64-4 (2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate) Related Products

- 2492-87-7(PNPG)

- 110-44-1(Sorbic acid)

- 106-87-6(4-Vinylcyclohexene dioxide)

- 104-10-9(4-Aminophenethyl alcohol)

- 3254-89-5(Diphenidol hydrochloride)

- 446-61-7(2-fluoro-6-methoxy-aniline)

- 2491-06-7(N,N-Dimethylglycine hydrochloride)

- 104-52-9(1-Chloro-3-phenylpropane)

- 95-88-5(4-Chlororesorcinol)

- 68-94-0(Hypoxanthine)

Recommended suppliers

Amadis Chemical Company Limited

(CAS:940868-64-4)2-methoxyethyl N-(2-methoxyethoxycarbonylimino)carbamate

Purity:99%/99%/99%

Quantity:5.0g/10.0g/25.0g

Price($):215.0/387.0/819.0